2-(4-isopropylbenzoyl)benzoic acid
Overview
Description
2-(4-Isopropylbenzoyl)benzoic acid is a compound of significant interest in the field of organic chemistry It is known for its unique structure, which includes a benzoyl group attached to a benzoic acid moiety with an isopropyl substituent on the benzoyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-isopropylbenzoyl)benzoic acid typically involves the Friedel-Crafts acylation of cumene (isopropylbenzene) with phthalic anhydride. This reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions . The reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the aromatic ring of cumene to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar Friedel-Crafts acylation techniques. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Isopropylbenzoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The isopropyl group can be oxidized to form a carboxylic acid group.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products Formed:
- Oxidation of the isopropyl group forms 2-(4-carboxybenzoyl)benzoic acid.
- Reduction of the carbonyl group forms 2-(4-isopropylbenzyl)benzoic acid.
- Nitration forms 2-(4-isopropyl-3-nitrobenzoyl)benzoic acid .
Scientific Research Applications
2-(4-Isopropylbenzoyl)benzoic acid has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-isopropylbenzoyl)benzoic acid and its derivatives involves interactions with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of bacteria and fungi, leading to cell lysis and death . The compound may also inhibit key enzymes involved in the biosynthesis of essential cellular components .
Comparison with Similar Compounds
2-(4-Isopropyl-3-nitrobenzoyl)benzoic acid: Similar structure with a nitro group, used in the synthesis of phthalides.
4-Isopropylbenzoic acid: Lacks the benzoyl group, used as an intermediate in organic synthesis.
Uniqueness: 2-(4-Isopropylbenzoyl)benzoic acid is unique due to its dual aromatic rings and the presence of both isopropyl and benzoyl groups. This structure imparts distinct chemical reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
2-(4-propan-2-ylbenzoyl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-11(2)12-7-9-13(10-8-12)16(18)14-5-3-4-6-15(14)17(19)20/h3-11H,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTBAICEOKELNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40323321 | |
Record name | 2-(4-isopropylbenzoyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40323321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7471-33-2 | |
Record name | NSC403579 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403579 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-isopropylbenzoyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40323321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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